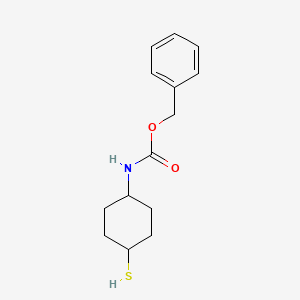

(4-Mercapto-cyclohexyl)-carbamic acid benzyl ester

描述

Contextualization of Mercapto-Cyclohexyl Scaffolds in Organic and Biological Chemistry

In medicinal chemistry and materials science, the spatial arrangement of atoms is critical for molecular function. The cyclohexane (B81311) ring in (4-Mercapto-cyclohexyl)-carbamic acid benzyl (B1604629) ester serves as a non-aromatic, rigid scaffold. Unlike flexible linear chains, saturated cyclic systems like cyclohexane provide a defined three-dimensional structure, allowing for the precise positioning of functional groups in space. tcd.ie This conformational rigidity is a highly sought-after feature in drug design, as it can improve a molecule's binding affinity and selectivity for a specific biological target by reducing the entropic penalty upon binding. nih.gov

The use of such rigid scaffolds is a well-established strategy for developing novel therapeutics and functional materials. tcd.ienih.gov By incorporating a cyclohexane core, chemists can create molecules with specific vectors for functionalization, leading to compounds with improved metabolic stability and bioavailability compared to their 'flat' aromatic counterparts. tcd.ie The mercapto-cyclohexyl scaffold, specifically, places the thiol and the carbamate (B1207046) groups in distinct spatial orientations, which can be exploited for directional synthesis and targeted molecular interactions.

Role of Carbamic Acid Benzyl Esters as Protecting Groups and Synthetic Intermediates

The carbamic acid benzyl ester moiety, commonly known as the benzyloxycarbonyl group (Cbz or Z), is one of the most widely used protecting groups for amines in organic synthesis. masterorganicchemistry.com Protecting groups are essential tools in multi-step synthesis, as they temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. organic-chemistry.org

The Cbz group is typically introduced by reacting an amine with benzyl chloroformate in the presence of a mild base. masterorganicchemistry.com Its popularity stems from its stability under a wide range of conditions, yet it can be readily removed under specific, mild conditions, most commonly via catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst). masterorganicchemistry.com This process cleaves the benzyl C-O bond, releasing the free amine, toluene, and carbon dioxide. This specific and clean deprotection method makes the Cbz group orthogonal to many other protecting groups, allowing for selective deprotection in complex molecules. masterorganicchemistry.comorganic-chemistry.org

The stability and reliable cleavage of the Cbz group make compounds like (4-Mercapto-cyclohexyl)-carbamic acid benzyl ester valuable synthetic intermediates. chemimpex.comwikipedia.org The protected amine is unreactive, allowing chemists to perform selective chemistry on the thiol group first. Subsequently, the amine can be deprotected to allow for further functionalization at that position.

Below is a table comparing common amine protecting groups used in organic synthesis.

| Protecting Group | Abbreviation | Structure | Cleavage Conditions |

| Benzyloxycarbonyl | Cbz, Z | C₆H₅CH₂OC(O)- | H₂, Pd/C (Hydrogenolysis) |

| tert-Butoxycarbonyl | Boc | (CH₃)₃COC(O)- | Strong Acid (e.g., TFA) |

| Fluorenylmethyloxycarbonyl | Fmoc | C₁₄H₉CH₂OC(O)- | Base (e.g., Piperidine) |

| Acetyl | Ac | CH₃C(O)- | Acid or Base Hydrolysis |

| Tosyl | Ts | p-CH₃C₆H₄SO₂- | Strong Acid; Strong Reducing Agents |

Significance of Thiol Functionality in Targeted Chemical Reactions

The thiol (-SH) group, also known as a sulfhydryl group, is a highly versatile functional group in organic chemistry, largely due to the strong nucleophilicity of its conjugate base, the thiolate anion (RS⁻). chemistrysteps.commasterorganicchemistry.com Thiols are more acidic than their alcohol counterparts, meaning they can be deprotonated more easily to form the potent thiolate nucleophile. masterorganicchemistry.comyoutube.com This enhanced nucleophilicity allows thiols to participate in a wide array of targeted chemical reactions.

In synthetic chemistry, thiolates are excellent nucleophiles for Sₙ2 reactions with alkyl halides to form thioethers. masterorganicchemistry.com They also readily undergo Michael addition reactions with α,β-unsaturated carbonyl compounds. researchgate.net One of the most significant areas where thiol chemistry is applied is in bioconjugation, the process of linking molecules to biomolecules such as proteins or peptides. acs.orgnih.gov The thiol group of cysteine residues in proteins is often targeted for selective modification. nih.gov

Several "click chemistry" type reactions involving thiols are widely used due to their high efficiency and specificity under mild, often aqueous, conditions. acs.org These include:

Thiol-Maleimide Addition: A rapid and specific reaction where a thiol adds across the double bond of a maleimide (B117702) ring to form a stable thioether bond.

Thiol-Ene Reaction: The addition of a thiol to an alkene, often initiated by light (photochemical) or a radical initiator. acs.org

Thiol-Yne Reaction: The addition of thiols to alkynes, which can lead to double addition products. acs.org

Thiol-Disulfide Exchange: A reversible reaction where a thiol reacts with a disulfide bond to form a new disulfide bond, a process fundamental to protein folding and regulation. acs.org

The presence of the thiol group in this compound thus provides a reactive handle for covalent attachment to a wide variety of substrates, from small molecules to large biopolymers.

The following table summarizes key thiol-based conjugation reactions.

| Reaction Name | Reactants | Product Linkage | Key Features |

| Thiol-Maleimide Addition | Thiol + Maleimide | Thioether | Fast, highly specific at pH 6.5-7.5. |

| Thiol-Ene Reaction | Thiol + Alkene | Thioether | Often requires UV light or radical initiator. acs.org |

| Thiol-Halogenoalkane | Thiol + Alkyl Halide | Thioether | Classic Sₙ2 reaction; requires base. acs.org |

| Thiol-Vinylsulfone | Thiol + Vinyl Sulfone | Thioether | Stable bond, specific reaction. acs.orgnih.gov |

| Thiol-Disulfide Exchange | Thiol + Disulfide | Disulfide | Reversible linkage, useful for drug release. acs.org |

Overview of Research Trajectories Pertaining to the Compound’s Structure and Potential Utility

The trifecta of a rigid scaffold, a protected amine, and a reactive thiol makes this compound a highly valuable building block for several research applications. Its structure suggests its utility as a heterobifunctional linker, a molecule with two different reactive groups that can be used to connect other molecules.

Potential research trajectories for this compound include:

Synthesis of Complex Molecules: The compound can serve as a key intermediate in the synthesis of pharmaceuticals or other biologically active molecules. The thiol can be functionalized first, followed by deprotection of the amine and subsequent reaction at that site, allowing for the controlled, stepwise construction of a complex target.

Development of Antibody-Drug Conjugates (ADCs): In this field, the thiol group could be used to attach the molecule to a monoclonal antibody, while the amine (after deprotection) could be used to attach a cytotoxic drug. The cyclohexane scaffold would serve as a stable spacer between the antibody and the payload.

Materials Science and Surface Chemistry: The thiol group is known to bind strongly to the surfaces of noble metals like gold. nih.gov The compound could therefore be used to functionalize gold nanoparticles or surfaces. Subsequent deprotection of the amine on the surface would allow for the attachment of other molecules, creating functionalized materials for sensors, diagnostics, or catalysis.

Combinatorial Chemistry and Drug Discovery: The molecule is an ideal scaffold for creating chemical libraries. A diverse range of functionalities can be introduced at the thiol position, and after deprotection, another set of diverse groups can be added at the amine position, rapidly generating a large number of distinct compounds for biological screening.

In essence, the research utility of this compound lies not in its direct application, but in its role as a versatile platform for constructing more elaborate and functional molecular systems.

Structure

3D Structure

属性

IUPAC Name |

benzyl N-(4-sulfanylcyclohexyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2S/c16-14(15-12-6-8-13(18)9-7-12)17-10-11-4-2-1-3-5-11/h1-5,12-13,18H,6-10H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSTUXNJKFZJEIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)OCC2=CC=CC=C2)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701187094 | |

| Record name | Carbamic acid, N-(4-mercaptocyclohexyl)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701187094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353983-26-2 | |

| Record name | Carbamic acid, N-(4-mercaptocyclohexyl)-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353983-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(4-mercaptocyclohexyl)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701187094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Mercapto Cyclohexyl Carbamic Acid Benzyl Ester

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of (4-Mercapto-cyclohexyl)-carbamic acid benzyl (B1604629) ester reveals several possible disconnections. The most logical approach involves disconnecting the carbamate (B1207046) and the mercapto group, leading back to a key intermediate, 4-aminocyclohexanethiol. However, the simultaneous presence of a nucleophilic amine and a thiol group in this intermediate presents significant challenges in selective functionalization.

A more practical strategy involves the sequential introduction of the two functional groups, with one being protected while the other is being installed and functionalized. This leads to two primary retrosynthetic pathways:

Pathway A: Disconnection of the C-S bond first, leading to a protected aminocyclohexane precursor. This would involve the synthesis of benzyl (4-hydroxycyclohexyl)carbamate or a derivative thereof, followed by conversion of the hydroxyl group to a thiol.

Pathway B: Disconnection of the C-N (carbamate) bond first. This pathway would start with a protected mercaptocyclohexane derivative, such as 4-(acetylthio)cyclohexylamine, followed by the introduction of the benzyloxycarbonyl (Cbz) protecting group on the amine.

Both pathways require careful consideration of protective group chemistry to avoid side reactions. The choice between these pathways would depend on the availability of starting materials, and the ease of the respective chemical transformations.

Precursor Synthesis and Functional Group Interconversions on the Cyclohexane (B81311) Ring

The cyclohexane ring serves as the scaffold for the target molecule. The synthesis of appropriately substituted cyclohexane precursors is a critical step. The stereochemistry of the substituents on the cyclohexane ring, which exists predominantly in a chair conformation, can significantly influence the molecule's properties and reactivity. libretexts.orgmasterorganicchemistry.comlibretexts.org

A common starting material for the synthesis of 1,4-disubstituted cyclohexanes is 1,4-cyclohexanedione (B43130) or 4-hydroxycyclohexanone (B83380). These precursors can be subjected to a variety of functional group interconversions. For instance, reductive amination of 4-hydroxycyclohexanone can yield 4-aminocyclohexanol, a versatile intermediate for both retrosynthetic pathways.

Stereoselective synthesis of functionalized cyclohexanes is an active area of research, with organocatalytic methods offering efficient access to complex structures with multiple stereocenters. nih.govnih.gov While the target molecule does not inherently require complex stereocontrol beyond the cis/trans relationship of the 1,4-substituents, these advanced methods highlight the level of control that can be achieved in cyclohexane synthesis.

Introduction of the Mercapto Group: Direct and Indirect Thiolation Strategies

The introduction of the mercapto (-SH) group onto the cyclohexane ring can be achieved through several methods.

Direct Thiolation: Direct introduction of a thiol group can be challenging due to the propensity of thiols to oxidize. However, methods for the direct conversion of alcohols to thiols are known. One common method involves the use of Lawesson's reagent or phosphorus pentasulfide.

Indirect Thiolation: Indirect methods are generally more reliable and offer better control. A common strategy involves the conversion of a hydroxyl group into a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a sulfur nucleophile.

| Sulfur Nucleophile | Intermediate | Final Step |

| Sodium hydrosulfide (B80085) (NaSH) | Thiol | - |

| Thioacetate (B1230152) (CH₃COS⁻) | Thioacetate | Hydrolysis (acidic or basic) |

| Thiourea | Isothiouronium salt | Hydrolysis |

The use of thioacetate followed by hydrolysis is a popular method as it allows for the purification of the intermediate thioester and generally provides good yields of the final thiol.

Industrially, cyclohexanethiol (B74751) can be produced by the hydrogenation of cyclohexanone (B45756) in the presence of hydrogen sulfide (B99878) over a metal sulfide catalyst. wikipedia.org This highlights a potential scalable route for the synthesis of a key precursor.

Formation of the Carbamic Acid Benzyl Ester: Reaction Conditions and Selectivity

The formation of the carbamic acid benzyl ester, commonly known as the benzyloxycarbonyl (Cbz or Z) group, is a well-established method for protecting amines. wikipedia.orgucoz.com This transformation is typically achieved by reacting the amine with benzyl chloroformate in the presence of a base to neutralize the HCl byproduct. nih.gov

Reaction Conditions for Cbz Protection:

The choice of base and solvent is crucial to ensure high yields and minimize side reactions. For water-soluble amines, the Schotten-Baumann reaction conditions (aqueous base) are often employed. For amines soluble in organic solvents, an organic base like triethylamine (B128534) in a solvent like dichloromethane (B109758) is a common choice.

The reaction is generally highly selective for primary and secondary amines. In the context of synthesizing (4-Mercapto-cyclohexyl)-carbamic acid benzyl ester, if the amine is deprotected in the final step, the presence of the free thiol could potentially interfere. The thiol is also nucleophilic and could react with benzyl chloroformate. Therefore, it is often advantageous to introduce the Cbz group before the deprotection of the thiol group.

Alternative methods for carbamate synthesis include the reaction of amines with benzyl alcohol and a coupling agent, or through a Curtius rearrangement of a corresponding acyl azide. organic-chemistry.orgbeilstein-journals.org

Protective Group Schemes for Reactive Functionalities During Synthesis

Given the presence of two reactive functional groups, a robust protective group strategy is essential for the successful synthesis of this compound. organic-chemistry.orgwikipedia.org

Thiol Protection: Thiols are susceptible to oxidation to disulfides and can act as nucleophiles. Therefore, protection of the thiol group is often necessary. Common thiol protecting groups include:

Thioethers: Benzyl (Bn) or trityl (Trt) groups can be used. The benzyl group can be removed by sodium in liquid ammonia, while the trityl group is acid-labile.

Thioacetals: The tetrahydropyranyl (THP) group is a common choice. ucoz.com

Thioesters: The acetyl group is a simple and effective protecting group, which can be removed by hydrolysis.

An orthogonal protecting group strategy is highly desirable, where each protecting group can be removed under specific conditions without affecting the other. organic-chemistry.org For example, using a Boc group for the amine and an acetyl group for the thiol would allow for selective deprotection.

Optimization of Reaction Parameters and Yield Enhancement Techniques

Optimizing reaction parameters is crucial for maximizing the yield and purity of the final product. Key parameters to consider include:

Temperature: Many of the reactions involved, such as the formation of the Cbz group, are often carried out at low temperatures (0 °C) to control exothermicity and minimize side reactions.

Concentration: The concentration of reactants can influence reaction rates and the formation of byproducts.

Stoichiometry: Precise control of the stoichiometry of reagents is essential, particularly when dealing with expensive or highly reactive compounds.

Catalyst: For reactions like catalytic hydrogenation for Cbz deprotection, the choice and loading of the catalyst (e.g., Palladium on carbon) are critical.

Techniques to enhance yield include:

Purification of Intermediates: Ensuring the purity of intermediates at each step can prevent the carryover of impurities that might interfere with subsequent reactions.

Inert Atmosphere: Reactions involving sensitive reagents or intermediates, such as those with free thiols, are often carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Continuous Flow Chemistry: For certain reactions, continuous flow processes can offer better control over reaction parameters, leading to higher yields and improved safety. beilstein-journals.orgacs.org

Scalable Synthetic Approaches for Industrial and Academic Production

For both industrial and large-scale academic production, the synthetic route must be efficient, cost-effective, and safe. acs.orgchemrxiv.orgchemrxiv.org Key considerations for a scalable synthesis of this compound include:

Cost of Starting Materials: The chosen synthetic pathway should ideally start from readily available and inexpensive starting materials.

Reagent and Solvent Selection: The use of hazardous or expensive reagents and solvents should be minimized. Green chemistry principles should be applied where possible.

Process Safety: A thorough risk assessment of each step is necessary to ensure safe operation on a larger scale.

Purification Methods: Crystallization is often the preferred method for purification on a large scale as it is generally more cost-effective and scalable than chromatography.

A convergent synthesis, where different fragments of the molecule are synthesized separately and then combined, can be an efficient strategy for large-scale production. chemrxiv.org For this target molecule, a convergent approach might involve the synthesis of a protected 4-aminocyclohexane fragment and a separate activation of the benzyloxycarbonyl moiety.

Chemical Reactivity and Derivatization of 4 Mercapto Cyclohexyl Carbamic Acid Benzyl Ester

Reactions Involving the Mercapto (Thiol) Group

The sulfur-containing thiol group is a potent nucleophile and can participate in a variety of chemical transformations, including addition reactions, redox processes, and functionalization through alkylation and acylation.

Thiol-Ene and Thiol-Yne Click Chemistry Applications

Thiol-ene and thiol-yne reactions are powerful "click chemistry" tools for the efficient and regioselective formation of carbon-sulfur bonds. These reactions typically proceed via a radical-mediated mechanism, often initiated by light or a radical initiator. alfa-chemistry.com

In a typical thiol-ene reaction, the thiol group of (4-Mercapto-cyclohexyl)-carbamic acid benzyl (B1604629) ester can add across a carbon-carbon double bond (an "ene") to form a thioether. This reaction is known for its high efficiency and tolerance of various functional groups. bohrium.comnih.gov The addition follows an anti-Markovnikov regioselectivity, with the sulfur atom attaching to the less substituted carbon of the double bond.

Similarly, the thiol-yne reaction involves the addition of the thiol group to a carbon-carbon triple bond (an "yne"). A key feature of the thiol-yne reaction is that two thiol molecules can add to a single alkyne, leading to the formation of a dithioether. wikipedia.orgrsc.org This allows for the crosslinking of molecules or the synthesis of complex architectures. nih.gov

Table 1: Examples of Thiol-Ene and Thiol-Yne Reactions

| Reaction Type | Reactant | Product | Conditions |

|---|---|---|---|

| Thiol-Ene | Alkene (e.g., 1-octene) | Thioether | Photoinitiator (e.g., DMPA), UV light |

| Thiol-Yne | Alkyne (e.g., 1-octyne) | Vinyl sulfide (B99878) (mono-addition) or Dithioether (di-addition) | Radical initiator (e.g., AIBN), heat or UV light |

Disulfide Bond Formation and Cleavage Reactions

The thiol group can undergo oxidation to form a disulfide bond (-S-S-). This reversible reaction is a cornerstone of protein chemistry and is also utilized in materials science for the creation of dynamic and responsive systems. mdpi.comlibretexts.org The oxidation of (4-Mercapto-cyclohexyl)-carbamic acid benzyl ester would lead to a dimer linked by a disulfide bridge. Common oxidizing agents for this transformation include hydrogen peroxide, iodine, and air (oxygen). libretexts.org

Conversely, the disulfide bond can be cleaved back to the corresponding thiols using reducing agents. This process is crucial for breaking down disulfide-linked structures. Typical reducing agents include dithiothreitol (B142953) (DTT), β-mercaptoethanol, and phosphines like triphenylphosphine. libretexts.orgnih.gov

Table 2: Reagents for Disulfide Bond Formation and Cleavage

| Transformation | Reagent Class | Specific Examples |

|---|---|---|

| Thiol to Disulfide (Oxidation) | Mild Oxidants | H₂O₂, I₂, O₂ (air) |

| Disulfide to Thiol (Reduction) | Reducing Agents | Dithiothreitol (DTT), β-mercaptoethanol, Triphenylphosphine (PPh₃) |

Alkylation and Acylation of the Thiol Moiety for Functionalization

As a strong nucleophile, the thiol group of this compound can be readily alkylated and acylated to introduce a wide range of functional groups.

Alkylation typically involves the reaction of the thiol with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a base to deprotonate the thiol and form a more nucleophilic thiolate. This results in the formation of a thioether. acgpubs.org

Acylation is the reaction of the thiol with an acylating agent, such as an acyl chloride or an acid anhydride, to form a thioester. This reaction is also typically carried out in the presence of a base to facilitate the nucleophilic attack of the sulfur atom on the carbonyl carbon of the acylating agent.

These functionalization reactions allow for the attachment of various molecular tags, linkers, or other functional moieties to the cyclohexane (B81311) scaffold.

Complexation with Metal Ions and Ligand Properties

The soft sulfur atom of the thiol group makes this compound a potential ligand for soft metal ions. Upon deprotection of the carbamate (B1207046) to reveal the amine, the resulting 4-aminocyclohexanethiol can act as a bidentate ligand, coordinating to metal centers through both the sulfur and nitrogen atoms. Such N,S-bidentate ligands are known to form stable complexes with a variety of transition metals, including but not limited to nickel, copper, and zinc. researchgate.netnih.govfrontiersin.org The coordination chemistry of such ligands is of interest in areas such as catalysis and the development of new materials. rsc.org

Transformations of the Carbamic Acid Benzyl Ester

The carbamic acid benzyl ester group, commonly known as the benzyloxycarbonyl (Cbz or Z) group, is a widely used protecting group for amines. total-synthesis.com Its removal and conversion to other functional groups are key synthetic transformations.

Deprotection Strategies and Conversion to Amine or Carbamate Derivatives

The most common method for the deprotection of a Cbz group is hydrogenolysis. total-synthesis.comscientificupdate.com This involves the reaction of the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). organic-chemistry.orgmissouri.edu This reaction is typically clean and efficient, yielding the free amine, toluene, and carbon dioxide as byproducts. It is important to note that the presence of a sulfur atom in the molecule can sometimes poison the palladium catalyst, potentially requiring specific catalyst systems or reaction conditions.

Alternative deprotection methods that avoid the use of hydrogen and palladium are also available, which can be advantageous for substrates containing sensitive functional groups. These methods include the use of strong acids (e.g., HBr in acetic acid) or Lewis acids. researchgate.net More recently, nucleophilic deprotection protocols using thiols, such as 2-mercaptoethanol, have been developed and are compatible with a wide range of functional groups. scientificupdate.comorganic-chemistry.orgresearchgate.net

Once the amine is deprotected, it can be converted into other carbamate derivatives by reacting it with the appropriate chloroformate or other activated carbonyl species. This allows for the modulation of the properties of the amino group for specific applications. For instance, reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) would yield the Boc-protected amine, which has different stability and deprotection conditions compared to the Cbz group.

Table 3: Common Deprotection Methods for Cbz Group

| Method | Reagents | Byproducts | Considerations |

|---|---|---|---|

| Hydrogenolysis | H₂, Pd/C | Toluene, CO₂ | Catalyst may be poisoned by sulfur. |

| Acidolysis | HBr in Acetic Acid | Benzyl bromide, CO₂ | Harsh conditions, may not be suitable for acid-sensitive substrates. |

| Nucleophilic Deprotection | 2-Mercaptoethanol, Base | Benzyl thioether, CO₂ | Mild conditions, good functional group tolerance. scientificupdate.comorganic-chemistry.orgresearchgate.net |

Stability and Reactivity under Varying Chemical Environments

The stability of this compound is dictated by the lability of its primary functional groups: the thiol (-SH) and the benzyl carbamate (-NHCOOCH₂Ph).

The thiol group is susceptible to oxidation. In the presence of mild oxidizing agents, it can form disulfides, linking two molecules of the parent compound. Stronger oxidizing agents can further oxidize the sulfur to form sulfinic or sulfonic acids. Conversely, the thiol group is relatively stable under reducing conditions. The acidity of the thiol proton (pKa typically around 10-11) means it will be deprotonated under basic conditions to form a thiolate anion. This thiolate is a potent nucleophile and is more susceptible to oxidation than the neutral thiol.

The benzyl carbamate group serves as a protecting group for the amine. It is generally stable under neutral and basic conditions. However, it is susceptible to cleavage under acidic conditions or through hydrogenolysis. Catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) will readily cleave the benzyl C-O bond to release the free amine, toluene, and carbon dioxide. Strong acids can also effect its removal, though this may also impact other parts of the molecule.

The stability of the compound under different pH and temperature conditions can be summarized as follows:

| Condition | Expected Stability of Thiol Group | Expected Stability of Benzyl Carbamate Group | Overall Expected Molecular Stability |

| Acidic (low pH) | Stable | Prone to cleavage | Potentially unstable |

| Neutral (pH ~7) | Moderately stable (susceptible to air oxidation) | Stable | Moderately stable |

| Basic (high pH) | Forms thiolate (highly reactive nucleophile, easily oxidized) | Stable | Potentially unstable due to thiolate reactivity |

| Elevated Temperature | May promote oxidation | Generally stable, but extreme heat can cause decomposition | Dependent on other reagents present |

| Reducing Environment | Stable | Stable | Generally stable |

| Oxidizing Environment | Unstable (forms disulfides, sulfinic/sulfonic acids) | Stable | Unstable |

Stereochemical Considerations and Diastereomeric Control in Reactions

The cyclohexane ring in this compound can exist as cis and trans diastereomers, referring to the relative positions of the mercapto and carbamate substituents (1,4-substitution). These diastereomers will have distinct physical properties and may exhibit different reactivity due to their unique three-dimensional conformations.

The chair conformation of the cyclohexane ring will place the substituents in either axial or equatorial positions. For the trans isomer, the thermodynamically more stable conformation will have both large substituents (mercapto and benzyl carbamate) in equatorial positions to minimize steric hindrance. For the cis isomer, one substituent must be axial while the other is equatorial.

Reactions involving either the thiol or the amine (after deprotection) can be influenced by the stereochemistry of the starting material. For instance, in an Sₙ2 reaction at the thiol sulfur, the approach of the electrophile could be sterically hindered by the orientation of the carbamate group, potentially leading to different reaction rates for the cis and trans isomers.

If a chiral center were introduced into the molecule, for example, by derivatizing the thiol group with a chiral reagent, the formation of diastereomers would be expected. The facial selectivity of an incoming reagent could be influenced by the existing stereocenters on the cyclohexane ring, potentially allowing for diastereomeric control of the reaction. However, without experimental data, the degree of this control remains speculative.

Mechanistic Investigations of Key Transformations and Kinetic Studies

While specific mechanistic and kinetic studies for this compound are not available, the mechanisms of key transformations can be inferred from the general behavior of its functional groups.

Thiol Derivatization (e.g., Alkylation): The alkylation of the thiol group would likely proceed via an Sₙ2 mechanism. In the presence of a base, the thiol is deprotonated to form the more nucleophilic thiolate. This thiolate then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming a thioether. A kinetic study of this reaction would be expected to show second-order kinetics, being first order in both the thiolate and the alkyl halide.

Step 1 (Deprotonation): R-SH + B⁻ ⇌ R-S⁻ + BH

Step 2 (Nucleophilic Attack): R-S⁻ + R'-X → R-S-R' + X⁻

Carbamate Deprotection (Hydrogenolysis): The removal of the benzyl carbamate group via catalytic hydrogenation involves the following steps on the surface of a catalyst (e.g., Palladium on carbon):

Adsorption of the benzyl carbamate and hydrogen gas onto the catalyst surface.

Oxidative addition of the benzyl C-O bond to the metal center.

Cleavage of the C-O bond and subsequent reductive elimination to form the free amine, toluene, and carbon dioxide.

Kinetic studies of such heterogeneous catalytic reactions are complex and depend on factors like catalyst loading, hydrogen pressure, and substrate concentration.

A summary of plausible reaction mechanisms is presented below:

| Transformation | Proposed Mechanism | Key Intermediates | Expected Kinetics |

| Thiol Oxidation to Disulfide | Radical or ionic mechanism depending on the oxidant | Thiyl radical (RS•) or sulfenium ion (RS⁺) | Varies with oxidant |

| Thiol Alkylation | Sₙ2 | Thiolate anion (RS⁻) | Second-order |

| Benzyl Carbamate Hydrogenolysis | Heterogeneous catalysis | Surface-adsorbed species | Complex, dependent on multiple factors |

| Acid-catalyzed Carbamate Cleavage | A-1 or A-2 type mechanism | Protonated carbamate, benzylic carbocation | Dependent on specific acid and conditions |

Further experimental investigation is necessary to validate these theoretical considerations and to fully elucidate the chemical behavior of this compound.

Advanced Spectroscopic and Structural Elucidation of 4 Mercapto Cyclohexyl Carbamic Acid Benzyl Ester and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton, Carbon, and Heteronuclear Analysis

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For (4-Mercapto-cyclohexyl)-carbamic acid benzyl (B1604629) ester, a combination of ¹H NMR, ¹³C NMR, and various heteronuclear techniques would be employed.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the benzyl group, the cyclohexyl ring, the carbamate (B1207046) N-H, and the mercapto S-H. The aromatic protons of the benzyl group would typically appear as a multiplet in the range of δ 7.3-7.4 ppm. The benzylic protons (-CH₂-) would present as a singlet or a doublet around δ 5.1 ppm. The protons on the cyclohexyl ring would exhibit complex multiplets in the aliphatic region (δ 1.2-3.8 ppm), with their chemical shifts and coupling constants being highly dependent on their axial or equatorial positions and the stereochemistry of the substituents. The proton attached to the nitrogen of the carbamate group is expected to show a broad singlet, the chemical shift of which would be sensitive to solvent and concentration. The mercapto proton (S-H) would likely appear as a broad singlet at a lower chemical shift.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide complementary information, with distinct signals for each carbon atom. The carbonyl carbon of the carbamate group is expected to resonate around δ 155-157 ppm. The carbons of the benzyl group would appear in the aromatic region (δ 127-137 ppm), with the benzylic carbon at approximately δ 67 ppm. The carbons of the cyclohexyl ring would be found in the aliphatic region (δ 25-55 ppm).

Heteronuclear Analysis: Two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for unambiguously assigning the proton and carbon signals, especially for the complex cyclohexyl ring system. These experiments correlate the signals of directly bonded (HSQC) or long-range coupled (HMBC) protons and carbons, allowing for a complete mapping of the molecular structure.

| ¹H NMR | Expected Chemical Shift (δ ppm) |

| Aromatic (C₆H₅) | 7.3-7.4 |

| Benzylic (CH₂) | ~5.1 |

| Cyclohexyl (CH) | 1.2-3.8 |

| Carbamate (NH) | Variable |

| Mercapto (SH) | Variable |

| ¹³C NMR | Expected Chemical Shift (δ ppm) |

| Carbonyl (C=O) | 155-157 |

| Aromatic (C₆H₅) | 127-137 |

| Benzylic (CH₂) | ~67 |

| Cyclohexyl (CH) | 25-55 |

Mass Spectrometry (MS) Techniques: High-Resolution MS and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the accurate mass of the molecular ion of (4-Mercapto-cyclohexyl)-carbamic acid benzyl ester. This allows for the calculation of its elemental formula, providing a high degree of confidence in the compound's identity.

Fragmentation Pathway Analysis: Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways. Common fragmentation patterns for carbamates include the cleavage of the C-O and C-N bonds of the carbamate group. oup.com For the title compound, characteristic fragmentation would likely involve the loss of the benzyl group, the benzyloxycarbonyl group, or the mercaptocyclohexyl moiety. The fragmentation of the cyclohexyl ring itself can also provide information about the substitution pattern. A key fragmentation pathway for benzyl esters can involve a rearrangement to form a benzyl cation. miamioh.edunih.gov

| Fragment Ion | Possible Origin |

| [M - C₇H₇]⁺ | Loss of benzyl radical |

| [M - C₈H₇O₂]⁺ | Loss of benzyloxycarbonyl radical |

| [C₇H₇]⁺ | Benzyl cation |

| [C₆H₁₀S]⁺ | Mercaptocyclohexene cation |

Vibrational Spectroscopy (FT-IR, Raman): Characteristic Band Analysis for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups. A strong absorption band around 1700 cm⁻¹ would be indicative of the C=O stretching vibration of the carbamate group. rsc.org The N-H stretching vibration of the carbamate would appear as a band in the region of 3300-3400 cm⁻¹. rsc.org The S-H stretching vibration of the mercapto group is expected to be a weak band around 2550-2600 cm⁻¹. Other characteristic bands would include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, and C-O and C-N stretching vibrations. mdpi.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds. The S-H stretching vibration, which is often weak in the IR spectrum, may show a more intense signal in the Raman spectrum. The aromatic ring vibrations of the benzyl group would also be readily observable.

| Functional Group | Expected FT-IR Frequency (cm⁻¹) |

| N-H Stretch | 3300-3400 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-2960 |

| S-H Stretch | 2550-2600 (weak) |

| C=O Stretch (Carbamate) | ~1700 |

| C-N Stretch | 1200-1350 |

| C-O Stretch | 1000-1300 |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

For crystalline derivatives of this compound, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure in the solid state. This technique provides precise information about bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the cyclohexyl ring (e.g., chair, boat, or twist-boat) and the orientation of the substituents. Furthermore, X-ray crystallography elucidates the intermolecular interactions, such as hydrogen bonding involving the N-H and S-H groups, which govern the crystal packing. mdpi.com

Chiroptical Spectroscopy (CD, ORD) for Optically Active Stereoisomers

The cyclohexyl ring in this compound has multiple stereocenters, leading to the possibility of various stereoisomers. For optically active isomers, chiroptical spectroscopy techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) are invaluable. These methods measure the differential absorption and rotation of left- and right-circularly polarized light, respectively. The resulting spectra are highly sensitive to the stereochemistry of the molecule and can be used to determine the absolute configuration of chiral centers, often in conjunction with theoretical calculations.

Advanced Analytical Techniques for Purity Assessment and Characterization of Impurities

Ensuring the purity of a chemical compound is critical. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for assessing the purity of non-volatile organic compounds. By using a suitable stationary phase and mobile phase, it is possible to separate the target compound from any impurities. The use of a diode-array detector (DAD) or a mass spectrometer (LC-MS) as the detector can provide additional information about the identity of any impurities.

Gas Chromatography (GC): For volatile derivatives, gas chromatography can be used for purity assessment. However, carbamates can sometimes decompose at the high temperatures used in GC. oup.com

Theoretical and Computational Investigations of 4 Mercapto Cyclohexyl Carbamic Acid Benzyl Ester

Quantum Chemical Calculations: Electronic Structure, Frontier Orbitals, and Charge Distribution

To investigate the electronic properties of (4-Mercapto-cyclohexyl)-carbamic acid benzyl (B1604629) ester, quantum chemical calculations would be necessary. Density Functional Theory (DFT) with a suitable basis set, such as B3LYP/6-31G*, would be a common starting point for optimizing the molecular geometry and calculating various electronic descriptors.

Electronic Structure: The calculations would reveal the distribution of electrons within the molecule, highlighting the polar nature of the carbamate (B1207046) and mercapto functional groups. The presence of the benzyl group would introduce a region of electron delocalization in the aromatic ring.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. It is anticipated that the HOMO would be localized on the electron-rich sulfur atom of the mercapto group and the nitrogen and oxygen atoms of the carbamate linkage, indicating these as likely sites for electrophilic attack. The LUMO would likely be distributed over the benzyl ring and the carbonyl group of the carbamate, suggesting these as potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO would provide insights into the molecule's kinetic stability and chemical reactivity.

Charge Distribution: A Natural Bond Orbital (NBO) analysis or Mulliken population analysis would quantify the partial atomic charges on each atom. This would confirm the expected electronegativity differences, with negative charges on the oxygen, nitrogen, and sulfur atoms and positive charges on the adjacent carbon and hydrogen atoms. This charge distribution is fundamental to understanding intermolecular interactions.

Hypothetical Data Table for Quantum Chemical Properties:

| Parameter | Hypothetical Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 3.2 D | Measure of the overall polarity of the molecule. |

| Charge on Sulfur | -0.35 e | Partial atomic charge on the sulfur atom. |

| Charge on Carbonyl Carbon | +0.55 e | Partial atomic charge on the carbonyl carbon. |

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The flexibility of the cyclohexane (B81311) ring and the rotatable bonds in the benzyl carbamate side chain suggest that (4-Mercapto-cyclohexyl)-carbamic acid benzyl ester can exist in multiple conformations.

Molecular Mechanics: A systematic conformational search using molecular mechanics force fields (e.g., MMFF94 or AMBER) would be the first step to identify low-energy conformers. The primary conformational isomers would arise from the chair and boat conformations of the cyclohexane ring, as well as the axial and equatorial positions of the mercapto and carbamate substituents. The cis and trans isomers of the 1,4-disubstituted cyclohexane would also need to be considered.

Molecular Dynamics (MD) Simulations: To explore the conformational landscape under more realistic conditions, MD simulations in a solvent box (e.g., water or a non-polar solvent) would be performed. These simulations would track the atomic motions over time, providing insights into the dynamic equilibrium between different conformers and the stability of intramolecular hydrogen bonds, if any. The resulting trajectories could be analyzed to generate a Ramachandran-like plot for the key dihedral angles, illustrating the preferred conformational space.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model.

NMR Spectroscopy: The 1H and 13C NMR chemical shifts could be calculated using the GIAO (Gauge-Independent Atomic Orbital) method, typically with a DFT functional. The predicted chemical shifts would be sensitive to the conformational state of the molecule, particularly the axial versus equatorial positioning of the substituents on the cyclohexane ring.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities could be computed to generate a theoretical IR spectrum. Key vibrational modes would include the N-H stretch, C=O stretch of the carbamate, and the S-H stretch of the mercapto group. The positions of these peaks would be indicative of the local chemical environment and any hydrogen bonding.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations would be employed to predict the electronic transitions and generate a theoretical UV-Vis absorption spectrum. The primary absorption bands would likely correspond to π→π* transitions within the benzyl ring.

Hypothetical Spectroscopic Data Table:

| Spectroscopic Technique | Predicted Parameter | Hypothetical Value |

| 1H NMR | Chemical Shift (SH) | 2.5 ppm |

| 13C NMR | Chemical Shift (C=O) | 155 ppm |

| IR | C=O Stretching Freq. | 1690 cm-1 |

| UV-Vis | λmax | 265 nm |

Reaction Pathway Modeling: Transition State Identification and Energy Profile Analysis

Theoretical modeling could be used to investigate potential chemical reactions involving this compound. For instance, the oxidation of the mercapto group to form a disulfide bond or its reaction as a nucleophile could be explored.

Molecular Modeling of Interactions with Model Biological Systems

Given the presence of functional groups common in pharmacologically active molecules, it would be of interest to model the interactions of this compound with biological targets.

Molecular Docking: This technique would be used to predict the preferred binding mode of the molecule within the active site of a target protein, such as an enzyme or a receptor. The docking algorithm would generate a series of possible binding poses and score them based on the predicted binding affinity. This would identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein residues.

Molecular Dynamics of the Ligand-Protein Complex: Following docking, an MD simulation of the ligand-protein complex would be performed to assess the stability of the predicted binding pose and to gain a more dynamic understanding of the interactions. The simulation would reveal how the ligand and the protein adapt to each other's presence and could be used to calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

Applications of 4 Mercapto Cyclohexyl Carbamic Acid Benzyl Ester in Academic and Research Contexts

Role in Bioconjugation Chemistry

Bioconjugation chemistry involves the covalent attachment of molecules to biomolecules such as proteins, peptides, and nucleic acids. (4-Mercapto-cyclohexyl)-carbamic acid benzyl (B1604629) ester is particularly well-suited for these applications due to the high reactivity and specificity of its thiol group.

The thiol group of (4-Mercapto-cyclohexyl)-carbamic acid benzyl ester allows for highly selective reactions with specific functional groups on biomolecules. One of the most common strategies is the reaction of the thiol with maleimides, which can be introduced into proteins at specific cysteine residues. This thiol-maleimide reaction is highly efficient and proceeds under mild, biocompatible conditions, making it ideal for labeling proteins with fluorescent dyes, affinity tags, or other reporter molecules.

For example, a fluorescent dye functionalized with a maleimide (B117702) group can be conjugated to a protein that has been modified to contain a single reactive cysteine. The addition of this compound, which has had its thiol group reacted with the maleimide-dye, allows for the precise attachment of the dye to the protein. The benzyl carbamate (B1207046) group can then be deprotected to introduce a new reactive site if further modification is desired.

Table 1: Examples of Biomolecule Functionalization

| Biomolecule | Labeling Strategy | Resulting Conjugate | Application |

|---|---|---|---|

| Protein (with surface cysteine) | Thiol-maleimide reaction | Fluorescently labeled protein | Cellular imaging |

| Peptide | Thiol-disulfide exchange | Peptide-drug conjugate | Targeted drug delivery |

This table is generated based on established bioconjugation techniques where a thiol-containing molecule like this compound could be applied.

The cyclohexyl core of this compound provides a rigid and stable spacer, which is advantageous in the design of linkers for molecular probes. The defined stereochemistry of the cyclohexane (B81311) ring can influence the spatial orientation of the attached molecules, which can be critical for their biological activity. The benzyl carbamate group, being relatively hydrophobic, can also influence the solubility and cell permeability of the resulting conjugate.

After the thiol group is used to attach the linker to a biomolecule, the benzyl carbamate can be deprotected to attach an imaging agent, such as a radionuclide or a contrast agent for magnetic resonance imaging (MRI). This step-wise approach allows for the modular construction of complex molecular imaging agents.

In proteomics and glycomics, researchers often need to enrich for specific classes of proteins or glycans from complex biological samples. This compound can be used to create modifiable scaffolds for this purpose. For instance, the thiol group can be used to attach the molecule to a solid support, such as a bead or a surface. The benzyl carbamate can then be deprotected, and the resulting amine can be used to attach a bait molecule that specifically binds to the protein or glycan of interest. This allows for the selective capture and subsequent analysis of the target molecules.

Contributions to Material Science and Polymer Chemistry

The reactivity of the thiol group also makes this compound a valuable monomer and surface modification agent in material science and polymer chemistry.

Surfaces of various materials, such as gold nanoparticles, quantum dots, and polymers, can be functionalized with this compound. The thiol group forms a strong bond with gold surfaces, allowing for the creation of self-assembled monolayers. These monolayers can then be further modified by deprotecting the benzyl carbamate and reacting the exposed amine with other molecules. This approach can be used to create surfaces with specific properties, such as biocompatibility, anti-fouling, or the ability to bind to specific cells or proteins.

In polymer chemistry, the thiol group can participate in thiol-ene "click" reactions, which are highly efficient and can be initiated by light. This allows for the grafting of this compound onto polymer chains, introducing a protected amine group that can be used for subsequent functionalization.

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. They are widely used in biomedical applications such as drug delivery and tissue engineering. This compound can be used as a cross-linking agent in the formation of hydrogels. By reacting the thiol group with a polymer containing suitable functional groups (e.g., acrylates or vinyls), a cross-linked network can be formed.

The presence of the benzyl carbamate group within the hydrogel network provides a latent functionality. After the hydrogel is formed, the benzyl carbamate can be deprotected to introduce primary amines throughout the hydrogel matrix. These amines can then be used to immobilize drugs, growth factors, or cells within the hydrogel. This allows for the creation of "smart" hydrogels that can be tailored for specific applications.

Table 2: Research Findings on Polymer Functionalization

| Polymer Type | Functionalization Method | Property Introduced | Potential Application |

|---|---|---|---|

| Poly(ethylene glycol) (PEG) | Thiol-ene reaction | Protected amine groups | Drug delivery carrier |

| Gold Nanoparticles | Self-assembled monolayer | Biocompatible surface | In vivo imaging |

This table illustrates potential research directions based on the known reactivity of the functional groups in this compound.

Future Perspectives and Emerging Research Directions for 4 Mercapto Cyclohexyl Carbamic Acid Benzyl Ester

Exploration of Novel and Sustainable Synthetic Routes

The development of green and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research on (4-Mercapto-cyclohexyl)-carbamic acid benzyl (B1604629) ester is expected to focus on moving beyond traditional synthetic methods towards more sustainable and innovative approaches.

Biocatalysis and Enzymatic Synthesis : The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions. nih.gov Recent advancements in the enzymatic synthesis of carbamates using promiscuous esterases or acyltransferases present a promising avenue. nih.govresearchgate.net These biocatalytic methods can be performed in aqueous media, significantly reducing the reliance on volatile organic solvents. nih.govresearchgate.net Future work could involve screening for specific enzymes that can efficiently catalyze the formation of the carbamate (B1207046) bond in precursors to (4-Mercapto-cyclohexyl)-carbamic acid benzyl ester, potentially leading to a more environmentally friendly production process.

Flow Chemistry : Continuous flow synthesis offers numerous advantages over batch processing, including enhanced safety, better heat and mass transfer, and the potential for process automation and scalability. thieme-connect.deresearchgate.net The synthesis of carbamates has been successfully demonstrated in flow reactors, sometimes coupled with other reactions like the Curtius rearrangement. beilstein-journals.orgnih.govgoogle.com Applying flow chemistry to the synthesis of this compound could lead to higher yields, improved purity, and a more sustainable manufacturing process.

A comparison of these potential synthetic routes is presented in the table below.

| Synthetic Route | Potential Advantages | Key Research Focus |

| Biocatalysis | High selectivity (chemo-, regio-, and enantio-), mild reaction conditions, use of aqueous media, reduced waste. nih.govnih.govresearchgate.net | Screening and engineering of enzymes (e.g., esterases, acyltransferases) for efficient carbamate formation. nih.govresearchgate.net |

| Flow Chemistry | Improved safety, enhanced reaction control, easy scalability, potential for multi-step telescoped synthesis. thieme-connect.debeilstein-journals.orgnih.gov | Optimization of reactor design, reaction conditions (temperature, pressure, residence time), and integration with in-line purification. beilstein-journals.orgnih.gov |

Integration into Multi-Component Reaction Systems and Cascade Syntheses

The dual functionality of this compound makes it an ideal candidate for use in multi-component reactions (MCRs) and cascade syntheses. These advanced synthetic strategies allow for the construction of complex molecules in a single step, which increases efficiency and reduces waste.

Future research could focus on designing novel MCRs where the thiol and the carbamate (or a deprotected amine) functionalities of the molecule react in a sequential or concerted manner with other reagents. For instance, the thiol group could participate in a thiol-ene "click" reaction, followed by an in-situ deprotection of the carbamate and subsequent reaction of the amine. This approach would enable the rapid generation of diverse molecular scaffolds for applications in drug discovery and materials science.

Development of Advanced Analytical Techniques for In Situ Monitoring of its Transformations

A deeper understanding of the reaction kinetics and mechanisms involving this compound requires the use of advanced analytical techniques capable of in-situ and real-time monitoring.

Spectroscopic Methods : Techniques like in-situ NMR spectroscopy have been successfully used to monitor thiol-ene coupling reactions in real-time. rsc.org The use of ¹⁹F NMR with specifically designed molecular probes can also allow for the direct observation of reactive intermediates in thiol reactions, such as sulfenic acids. rsc.orgdntb.gov.uaresearchgate.net These methods could be adapted to study the transformations of the thiol group in this compound. Other spectroscopic techniques like Raman and fluorescence spectroscopy are also powerful tools for real-time monitoring of biological and chemical processes without the need for labels. rsc.orglongdom.org

Mass Spectrometry : Time-resolved mass spectrometry (TR-MS) is another powerful tool for studying the kinetics of fast reactions involving thiols and for characterizing transient intermediates. sfrbm.org This could be particularly useful for understanding the oxidation chemistry of the thiol group or its participation in rapid exchange reactions.

The table below summarizes some of these advanced analytical techniques and their potential applications.

| Analytical Technique | Principle | Potential Application for this compound |

| In-situ NMR Spectroscopy | Real-time monitoring of changes in the chemical environment of atomic nuclei. rsc.org | Studying the kinetics of thiol-ene reactions, disulfide bond formation, and other transformations of the thiol group. rsc.org |

| ¹⁹F NMR with Probes | Direct observation of reactive intermediates through fluorine-labeled probes. rsc.orgdntb.gov.uaresearchgate.net | Detecting transient species like sulfenic acids during oxidation reactions of the thiol. rsc.orgdntb.gov.uaresearchgate.net |

| Time-Resolved Mass Spectrometry | Analysis of reaction aliquots at very short time intervals to track reactants, intermediates, and products. sfrbm.org | Elucidating reaction mechanisms and identifying short-lived intermediates in reactions involving the compound. sfrbm.org |

| Raman Spectroscopy | Provides information about molecular vibrations, allowing for label-free analysis of chemical changes. longdom.org | In-situ monitoring of polymerization reactions or surface modifications involving the compound. longdom.org |

Computational Design and Predictive Modeling for Enhanced Functionality and Selectivity

Computational chemistry and molecular modeling are becoming indispensable tools for the rational design of new molecules and for predicting their properties. nih.govresearchgate.netnih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling : These methods can be used to study the reactivity of the thiol and carbamate groups in different chemical environments, providing insights into reaction mechanisms at the atomic level. researchgate.net For example, QM/MM studies could be employed to understand the factors that influence the selectivity of the thiol group in competitive reactions.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models can be developed to correlate the structural features of derivatives of this compound with their chemical reactivity or biological activity. nih.govnih.gov This would enable the in-silico design of new compounds with desired properties, for example, by predicting the inhibitory potency of derivatives against a specific enzyme. nih.gov

Future research in this area will likely focus on developing accurate predictive models for the reactivity of this compound in various reaction systems, guiding the synthesis of new functional molecules.

Unexplored Biological Interactions and Mechanistic Studies (in non-clinical settings)

The presence of a reactive thiol group suggests that this compound and its derivatives could have interesting biological activities. In non-clinical settings, future research could explore these potential interactions.

Enzyme Inhibition : Carbamates are known to act as inhibitors of certain enzymes, such as fatty acid amide hydrolase (FAAH), by carbamoylating the active site serine residue. researchgate.netnih.gov The cyclohexyl carbamate moiety of the title compound is structurally similar to known FAAH inhibitors. nih.gov Future studies could investigate the potential of this compound and its derivatives as inhibitors for a range of enzymes, with mechanistic studies focusing on the covalent modification of active site residues.

Biochemical Probes : Thiol-containing molecules are often used as probes for detecting reactive oxygen species or for labeling specific proteins. justia.comnih.govnih.govnih.govmdpi.com Derivatives of this compound could be designed as novel biochemical probes. For example, by attaching a fluorophore to the molecule, it could be used to study thiol-disulfide exchange reactions in biological systems or to label specific cysteine residues in proteins.

Potential for Advanced Materials with Tailored Properties

The bifunctionality of this compound makes it a highly attractive monomer or cross-linking agent for the development of advanced materials with tailored properties.

Self-Healing Polymers : The thiol group can undergo reversible thiol-disulfide exchange reactions, which is a key mechanism for creating self-healing materials. acs.orgnih.govrsc.orgrsc.org Polymers incorporating this compound could exhibit self-healing properties upon damage, triggered by stimuli such as heat or light. nih.gov The carbamate group, after deprotection, could provide additional hydrogen bonding interactions to enhance the mechanical properties of the material.

Functional Polymers and Surfaces : The thiol group can be used to graft the molecule onto surfaces or to create functional polymers through thiol-ene or thiol-yne "click" chemistry. nih.govnih.gov This could be used to create materials with specific surface properties, for example, for applications in biosensors or as coatings with specific functionalities. The carbamate group provides a handle for further modifications after deprotection. google.comgoogle.com

The potential applications in advanced materials are summarized in the table below.

| Material Type | Role of this compound | Key Properties and Potential Applications |

| Self-Healing Polymers | Monomer or cross-linker | The thiol group enables reversible disulfide bond formation, leading to materials that can repair themselves after damage. acs.orgnih.govrsc.orgrsc.orgnih.gov |

| Functional Polymers | Monomer | The thiol group allows for polymerization via thiol-ene "click" chemistry, while the carbamate/amine group can be used for further functionalization. google.comgoogle.com |

| Surface Modification | Grafting agent | The thiol group can be used to attach the molecule to gold or other surfaces, creating functionalized interfaces for sensors or biocompatible materials. |

常见问题

Basic Research Questions

Q. What are the critical considerations for synthesizing (4-Mercapto-cyclohexyl)-carbamic acid benzyl ester, and how can reaction conditions be optimized to improve yield?

- Methodology : Synthesis typically involves orthogonal protection strategies for the mercapto (-SH) and carbamate groups. For example, the mercapto group may be protected as a disulfide (e.g., using Ellman’s reagent) during coupling reactions to prevent oxidation or unwanted side reactions . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC is recommended to isolate the compound from byproducts. Reaction optimization should focus on temperature control (e.g., 0–25°C) and stoichiometric ratios of reagents (e.g., 1.2 equivalents of benzyl chloroformate for carbamate formation) .

Q. How can the structural integrity and purity of this compound be validated post-synthesis?

- Methodology : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm stereochemistry (cyclohexyl ring) and functional group presence (e.g., thiol protons at δ 1.5–2.0 ppm, benzyl ester aromatic protons at δ 7.2–7.4 ppm) .

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., ESI-MS: [M+H]⁺ at m/z 295.3) and fragmentation patterns.

- HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .

Q. What safety protocols are essential when handling the mercapto group in this compound during experiments?

- Methodology :

- Use inert atmospheres (N₂/Ar) to prevent thiol oxidation.

- Employ PPE (gloves, goggles) and work in a fume hood due to potential toxicity.

- Quench residual reagents (e.g., sodium bicarbonate washes) and dispose of waste via certified chemical disposal services .

Advanced Research Questions

Q. How does the conformational flexibility of the cyclohexyl ring influence the compound’s interactions with biological targets?

- Methodology :

- Molecular Dynamics (MD) Simulations : Compare chair vs. boat conformations to predict binding affinities to enzymes (e.g., cysteine proteases).

- X-ray Crystallography : Resolve crystal structures of the compound bound to target proteins (e.g., papain-like proteases) to identify key hydrogen bonds or steric clashes .

- Structure-Activity Relationship (SAR) : Synthesize analogs with rigidified cyclohexyl rings (e.g., via sp³-sp² hybridization) to assess activity changes .

Q. What experimental strategies can resolve contradictions in bioactivity data across different assay systems (e.g., enzyme inhibition vs. cellular cytotoxicity)?

- Methodology :

- Dose-Response Curves : Compare IC₅₀ values in cell-free (enzyme inhibition) vs. cell-based assays to distinguish direct target engagement from off-target effects.

- Metabolic Stability Studies : Use liver microsomes to evaluate compound degradation, which may explain reduced cellular activity .

- Redox Sensitivity Tests : Assess thiol oxidation under assay conditions (e.g., presence of glutathione) using LC-MS to quantify disulfide formation .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity for cysteine-rich targets?

- Methodology :

- Docking Studies : Use software like AutoDock Vina to predict binding poses in active sites (e.g., thioredoxin reductase).

- Pharmacophore Modeling : Identify critical features (e.g., thiol nucleophilicity, benzyl ester hydrophobicity) for target selectivity .

- Free Energy Perturbation (FEP) : Calculate ΔΔG values for substituent modifications (e.g., replacing benzyl with p-nitrobenzyl) to optimize binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。